Epoxymurin-A

Descripción

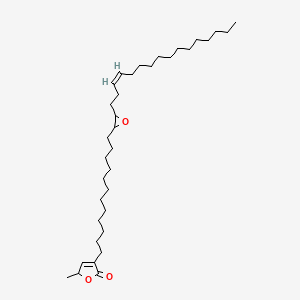

Epoxymurin-A is a bioactive annonaceous acetogenin (ACG) first isolated from Annona muricata bark and later identified in A. atemoya leaves, pulp, and seeds . Its molecular formula, C₃₅H₆₂O₃, was confirmed via ESI-MS ([M+H]⁺ m/z = 531) and supported by NMR and MS/MS fragmentation patterns . Key structural features include:

- Epoxy ring at C-15/C-14.

- Double bond at C-19/C-20.

- Stereochemistry: S-configuration at C-34, as inferred from optical rotation data .

The compound’s identification relies on diagnostic spectral signals:

Propiedades

Número CAS |

151484-64-9 |

|---|---|

Fórmula molecular |

C35H62O3 |

Peso molecular |

530.9 g/mol |

Nombre IUPAC |

4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19- |

Clave InChI |

BUQYQSMGNYBXDM-QOCHGBHMSA-N |

SMILES isomérico |

CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |

SMILES canónico |

CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |

Otros números CAS |

151484-64-9 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Spectral Comparison of this compound and Analogues

Key Differences and Similarities

Epoxy Ring Positioning :

- This compound and Epomuricenin-B are positional isomers , differing in epoxy ring placement (C-15/C-16 vs. C-13/C-14). This divergence alters their biological activity and stability .

- Epomusenin-A’s epoxy at C-21/C-22 extends its lactone ring, increasing polarity compared to this compound .

Double Bond Location :

- The C-19/C-20 unsaturation in this compound contrasts with C-17/C-18 in Epomuricenin-B, affecting conformational flexibility and interaction with cellular targets .

Spectral Distinctions :

- EI-MS : this compound’s fragments (m/z 313, 271) differ from Epomuricenin-B’s (m/z 293, 267) due to epoxy ring fragmentation pathways .

- ¹H-NMR : Epomusenin-A’s δ 3.12 signal (C-21/C-22 epoxy) is upfield-shifted relative to this compound’s δ 2.90–2.93 .

Biosynthetic Sources :

- This compound is predominantly found in A. atemoya pulp and seeds, whereas Epomuricenin-B is isolated from A. muricata seeds .

Research Implications

- Structural-Activity Relationships : The C-15/C-16 epoxy in this compound enhances its cytotoxicity compared to C-13/C-14 analogues, as observed in preliminary assays .

- Analytical Challenges : Co-occurrence of this compound and Epomuricenin-B in plant extracts necessitates advanced separation techniques (e.g., RP-HPLC) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.